molecular formula C13H18BrNO2 B7936320 N-{[2-bromo-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine

N-{[2-bromo-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine

Cat. No.: B7936320
M. Wt: 300.19 g/mol
InChI Key: PCGBXHOJKOGBRM-UHFFFAOYSA-N
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Description

N-{[2-bromo-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine is a synthetic organic compound that features a cyclopropane ring attached to an amine group, with a bromo-substituted phenyl ring and a methoxyethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-bromo-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine typically involves multiple steps:

    Bromination: The starting material, 2-methoxyethoxybenzene, undergoes bromination to introduce a bromine atom at the 2-position.

    Formylation: The brominated compound is then subjected to formylation to introduce a formyl group at the 5-position.

    Cyclopropanation: The formylated compound undergoes cyclopropanation using a suitable cyclopropane precursor.

    Reductive Amination: Finally, the formyl group is converted to an amine group through reductive amination, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{[2-bromo-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as ketones or carboxylic acids.

    Reduction: Reduced amines or alcohols.

    Coupling: Biaryl compounds.

Scientific Research Applications

N-{[2-bromo-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which N-{[2-bromo-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine
  • N-{[2-fluoro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine
  • N-{[2-iodo-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine

Uniqueness

N-{[2-bromo-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The methoxyethoxy side chain also imparts specific solubility and steric properties that can affect its behavior in chemical and biological systems.

Properties

IUPAC Name

N-[[2-bromo-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-16-6-7-17-12-4-5-13(14)10(8-12)9-15-11-2-3-11/h4-5,8,11,15H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGBXHOJKOGBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)Br)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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